

An In-depth Technical Guide to 3-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylisoindolin-1-one

Cat. No.: B3054530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds and approved pharmaceuticals. Its prevalence in natural products and its synthetic tractability have made it a focal point for drug discovery efforts targeting a range of therapeutic areas, including oncology, inflammation, and neuroscience. **3-Methylisoindolin-1-one**, a fundamental representative of this class, serves as a crucial building block and a subject of study for understanding the structure-activity relationships within this important family of heterocyclic compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol with mechanistic insights, and essential safety and handling information.

Physicochemical Properties of 3-Methylisoindolin-1-one

A thorough understanding of the physicochemical properties of **3-Methylisoindolin-1-one** is essential for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

CAS Number: 6091-76-5[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[1]
IUPAC Name	3-methyl-2,3-dihydroisoindol-1-one	[1]
Appearance	White solid	[2]
Purity	≥98%	
Storage Temperature	Ambient	

Synthesis of 3-Methylisoindolin-1-one: A Detailed Protocol and Mechanistic Exploration

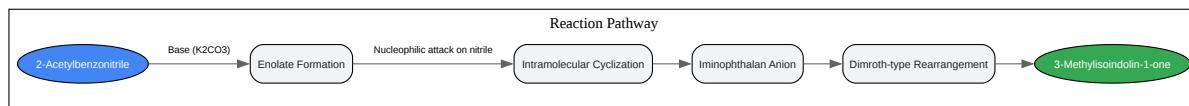
The synthesis of 3,3-disubstituted isoindolin-1-ones, including **3-Methylisoindolin-1-one**, can be achieved through various synthetic strategies. A notable and efficient method involves a base-promoted cascade reaction of 2-acetylbenzonitrile. This approach is advantageous due to the use of readily available starting materials and the avoidance of heavy metal catalysts.

Experimental Protocol: Base-Promoted Synthesis

This protocol is adapted from a general procedure for the synthesis of 3,3-disubstituted isoindolinones and is applicable for the synthesis of **3-Methylisoindolin-1-one**.

Materials:

- 2-Acetylbenzonitrile
- Potassium Carbonate (K₂CO₃)
- Anhydrous Acetonitrile (CH₃CN)
- Dichloromethane (DCM)


- Hexane
- Ethyl Acetate

Procedure:

- To a solution of 2-acetylbenzonitrile (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.0 equivalent).
- The reaction mixture is stirred at 50 °C in an oil bath for 24 hours.
- Upon completion of the reaction (monitored by TLC), the mixture is diluted with dichloromethane.
- The solid inorganic salts are removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure **3-Methylisoindolin-1-one**.

Mechanistic Rationale

The synthesis of 3,3-disubstituted isoindolinones from 2-acylbenzonitriles under basic conditions proceeds through a fascinating cascade reaction. The causality behind the experimental choices lies in facilitating this multi-step intramolecular transformation.

[Click to download full resolution via product page](#)

*Proposed reaction mechanism for the synthesis of **3-Methylisoindolin-1-one**.*

- Enolate Formation: The base, potassium carbonate, deprotonates the α -carbon of the acetyl group in 2-acetylbenzonitrile, forming an enolate. The choice of a moderate base like K_2CO_3 is crucial to promote enolization without causing unwanted side reactions.
- Intramolecular Cyclization: The generated enolate acts as an intramolecular nucleophile, attacking the carbon atom of the nitrile group. This step leads to the formation of a five-membered ring intermediate.
- Formation of Iminophthalan Anion: The initial cyclized product is an iminophthalan anion.
- Dimroth-type Rearrangement: This intermediate undergoes a Dimroth-type rearrangement, which is a common isomerization of N-heterocycles, to form the more stable isoindolinone ring system.
- Protonation: The final product, **3-Methylisoindolin-1-one**, is formed upon protonation during the workup.

This self-validating protocol relies on the inherent reactivity of the starting material, where the ortho positioning of the acetyl and nitrile groups facilitates the cascade reaction upon activation by a base.

Analytical Characterization

Characterization of **3-Methylisoindolin-1-one** is typically performed using a combination of spectroscopic techniques. While specific data for the parent compound is not readily available in the cited literature, the following are expected characteristic signals based on the analysis of closely related derivatives.^[3]

- 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton at the 3-position, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
- ^{13}C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons, the methine carbon at the 3-position, and the methyl carbon.

- Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the lactam ring is expected in the region of 1680-1720 cm⁻¹.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The isoindolinone scaffold is a key pharmacophore in numerous compounds with diverse biological activities. While specific applications of **3-Methylisoindolin-1-one** are not extensively documented, its derivatives are subjects of intense research. The isoindolinone core is found in molecules with antibacterial, antihypertensive, and other pharmacological properties.^[4] The introduction of a methyl group at the 3-position can influence the compound's potency, selectivity, and metabolic stability, making **3-Methylisoindolin-1-one** a valuable starting point for the synthesis of new drug candidates.

Safety and Handling

As a laboratory chemical, **3-Methylisoindolin-1-one** should be handled with appropriate safety precautions. The following information is synthesized from safety data sheets for isoindolinone derivatives.^{[5][6]}

Hazard Identification:

- May cause skin and eye irritation.
- May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
- Skin and Body Protection: Laboratory coat and appropriate protective clothing.
- Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

- Avoid contact with skin, eyes, and clothing.
- Avoid inhalation of dust.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from strong oxidizing agents and strong acids.[\[6\]](#)

First Aid Measures:

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
- In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
- If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Conclusion

3-Methylisoindolin-1-one is a foundational molecule within the medicinally significant class of isoindolinones. Its synthesis from readily available precursors via a base-promoted cascade reaction offers an efficient and scalable route for its production. A comprehensive understanding of its physicochemical properties, coupled with stringent adherence to safety protocols, is paramount for its successful application in the synthesis of novel compounds with potential therapeutic value. This guide serves as a technical resource to empower researchers in their exploration of the chemical and biological landscape of isoindolinone-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-1-isoindolinone | C9H9NO | CID 11286552 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC
[pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methylisoindolin-1-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3054530#3-methylisoindolin-1-one-cas-number-and-physical-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com